molecular formula C8H6FIO2 B572579 Methyl 4-fluoro-3-iodobenzoate CAS No. 1121586-29-5

Methyl 4-fluoro-3-iodobenzoate

Cat. No. B572579
CAS RN: 1121586-29-5
M. Wt: 280.037
InChI Key: VVVNAJAWYUURAO-UHFFFAOYSA-N
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Description

“Methyl 4-fluoro-3-iodobenzoate” is an organic compound with the molecular formula C8H6FIO2 . It is the methyl ester of 4-fluoro-3-iodobenzoic acid . The compound is a solid at room temperature .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, similar compounds such as “Methyl 4-hydroxy-3-iodobenzoate” have been synthesized through difluoromethylation . This process involves addressing several issues, including exploring the difluorocarbene source to avoid using highly toxic gases such as chlorodifluoromethane .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H6FIO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 280.04 . It has a boiling point of 42-43 degrees Celsius and a density of 1.823 . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Medicinal Applications

  • Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate : A safe and practical difluoromethylation method for methyl 4-hydroxy-3-iodobenzoate was developed, showcasing its potential in large-scale organic synthesis (Sperry & Sutherland, 2011).

  • Synthesis of Selective Inhibitors : Methyl 4-iodobenzoate, a related compound, was used to synthesize 4-substituted benzo[b]thiophene-2-carboxamidines, potent and selective inhibitors of urokinase, highlighting its role in creating therapeutic agents (Bridges et al., 1993).

  • Fluorogenic Chemosensor Synthesis : The creation of a fluorogenic chemosensor for detecting Al³⁺ ions in biological environments demonstrates the applicability of related compounds in bio-imaging and diagnostic applications (Ye et al., 2014).

Environmental and Material Science

  • Detection of Aromatic Metabolites : Studies have used fluorinated compounds, similar to methyl 4-fluoro-3-iodobenzoate, to detect aromatic metabolites in methanogenic environments, emphasizing its use in environmental monitoring and research (Londry & Fedorak, 1993).

  • Thermochemical Properties : Research on the thermochemistry of halogen-substituted benzoic acids, including those similar to this compound, provides valuable insights for material science, particularly in understanding energetic structure-property relationships (Zherikova & Verevkin, 2019).

  • High-Conductivity Organic Solar Cells : Halobenzoic acids, similar in structure to this compound, have been used to significantly improve the conductivity of organic materials, showcasing potential in solar cell technology and materials engineering (Tan et al., 2016).

Chemical Synthesis and Catalysis

  • Arylation and Coupling Reactions : Methyl 4-amino-3-iodobenzoate, closely related to this compound, was used in N-arylation and palladium-catalyzed intramolecular C–H arylation, highlighting its utility in complex organic syntheses and the creation of diverse molecular structures (Rasheed et al., 2014).

  • Synthesis of Fluorophores : The synthesis of fluorescent compounds, using derivatives similar to this compound, underscores its role in creating imaging agents for cellular and molecular biology research (Mottram et al., 2007).

  • Structural and Luminescent Properties of Lanthanide Complexes : Studies have examined how halogen-substituted benzoates, similar to this compound, affect the properties of lanthanide complexes, contributing to our understanding of their potential applications in material science and luminescence studies (Monteiro et al., 2015).

Safety and Hazards

“Methyl 4-fluoro-3-iodobenzoate” is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Relevant Papers A paper titled “A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-hydroxy-3-iodobenzoate” discusses the difluoromethylation of a similar compound . This paper could provide useful insights for researchers interested in the synthesis and reactions of “this compound”.

properties

IUPAC Name

methyl 4-fluoro-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVNAJAWYUURAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697776
Record name Methyl 4-fluoro-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1121586-29-5
Record name Benzoic acid, 4-fluoro-3-iodo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1121586-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-fluoro-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared using standard chemical manipulations and procedures similar to those used for the preparation of compound 6.1, except 4-fluoro-3-iodobenzoic acid was used in place of 4-bromo-2-methylbenzoic acid.
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